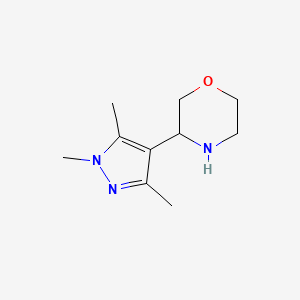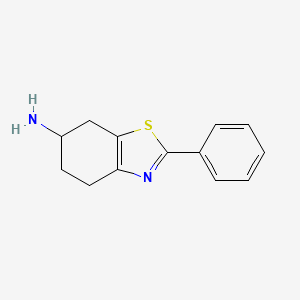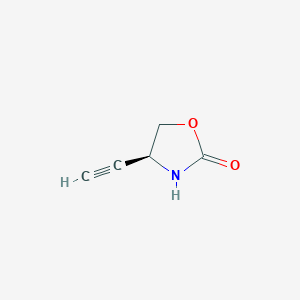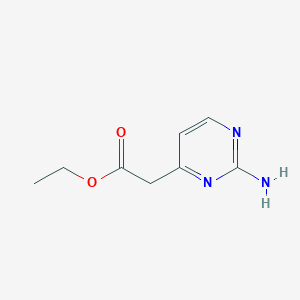
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The phenyl ring is inclined to the planar oxadiazole ring .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has also been reported .Molecular Structure Analysis
In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Applications De Recherche Scientifique
Scientific Research Applications of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
Synthesis and Characterization :
- New 1,3,4-oxadiazole derivatives have been synthesized, involving compounds like 2-phenyl-1(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone. These derivatives were synthesized from precursors like 3-Benzylidene phthalide, showcasing the compound's role in complex chemical syntheses (Younis, 2011).
- A study reported the synthesis of compounds like 3-amino-1-(2,4-dinitro phenyl)-5-[(5-substituted-1,3,4-oxadiazol-2-yl)amino]-1-H-pyrazole-4-carboxyamide and its derivatives, highlighting the use of 1,3,4-oxadiazole in the creation of varied chemical structures (Patel et al., 2010).
Biological and Pharmacological Activities :
- Novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized, emphasizing the potential biological and pharmacological relevance of such compounds (Verma, Awasthi, & Jain, 2022).
- Another study focused on the synthesis of 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, evaluating their antibacterial, antifungal, and anticancer activities, which indicates the significant biological applications of these compounds (Sharma, Kumar, & Pathak, 2014).
Analytical Chemistry and Materials Science :
- The study of reactions of 5‐(3 or 4‐Pyridyl)‐1,3,4‐Oxadiazoles with amines and hydrazines adds to the understanding of the compound's reactivity, which can be crucial in analytical chemistry and materials science applications (Zayed, Fakhr, Gad, & Abdulla, 1984).
- Oxadiazole derivatives have been synthesized and studied for their antibacterial activity, demonstrating the potential use of these compounds in the development of new materials with antibacterial properties (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic .
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
One study suggests that 1,2,4-oxadiazole derivatives agree to the lipinski rules of five, indicating positive oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit significant activity against various biological targets, suggesting that they may induce a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of key proteins involved in cell growth and survival . This compound also interacts with DNA, causing changes in gene expression that lead to the inhibition of cancer cell proliferation . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which further contributes to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its anticancer activity over several weeks, indicating its potential for sustained therapeutic effects . Prolonged exposure to this compound may lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects . For example, its preferential accumulation in tumor tissues can enhance its anticancer activity while minimizing toxicity to normal cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy . For instance, its presence in the nucleus allows it to directly interact with DNA and transcription factors, modulating gene expression and cellular responses .
Propriétés
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCLJFOYUOWVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469748.png)



![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)







